molecular formula C8H16N2 B8793063 N,N-diethyl-2-butyne-1,4-diamine

N,N-diethyl-2-butyne-1,4-diamine

Cat. No.: B8793063
M. Wt: 140.23 g/mol
InChI Key: IGUGEIWRQTZQPG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features within the Alkyne Diamine Class

N,N-diethyl-2-butyne-1,4-diamine is a symmetrical molecule with the chemical formula C8H16N2. nih.gov Its structure features a but-2-yne core, which is a four-carbon chain containing a triple bond between the second and third carbon atoms. A diethylamino group, -N(CH2CH3)2, is attached to each of the terminal carbons (C1 and C4) of the butyne chain. The presence of the linear alkyne unit imparts a degree of rigidity to the central part of the molecule.

The key structural components are the two tertiary amine functionalities and the internal alkyne. The nitrogen atoms of the diethylamino groups possess lone pairs of electrons, making them basic and nucleophilic. The alkyne's triple bond is a region of high electron density, susceptible to various chemical transformations, including reduction and addition reactions.

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValue
IUPAC Name N,N'-diethylbut-2-yne-1,4-diamine
CAS Number 112-22-1
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Synonyms N,N'-Diethyl-2-butynediamine, 1,4-Bis(diethylamino)-2-butyne

This data is compiled from public chemical databases. nih.gov

Contextualizing Asymmetric Alkyne Diamines in Contemporary Synthetic and Materials Science Research

While this compound is itself an achiral molecule, the broader class of alkyne diamines, particularly those that are asymmetrically substituted, are of significant interest in modern chemical synthesis. Chiral vicinal diamines are crucial components in many chiral catalysts and pharmaceuticals. sigmaaldrich.com The development of methods to synthesize these complex molecules, especially those that are unsymmetrically substituted, is an active area of research. sigmaaldrich.com

The spatial arrangement of functional groups is a key consideration in the design of new molecules for drug discovery. lifechemicals.com Conformationally restricted diamine scaffolds are particularly attractive because they offer a way to control the relative spatial orientation of these functional groups. lifechemicals.com This can lead to a decrease in the entropy of binding when the molecule interacts with a biological target, potentially improving its efficacy. lifechemicals.com

In materials science, the rigid nature of the alkyne unit in butyne-diamine scaffolds can be exploited to create well-defined molecular architectures. These scaffolds can serve as building blocks for polymers and other advanced materials with specific electronic or optical properties.

Research Significance and Interdisciplinary Relevance of Butyne-Diamine Scaffolds

The butyne-diamine scaffold is a versatile platform with applications that extend beyond traditional organic synthesis. The presence of two chemically distinct nitrogen atoms in unsymmetrical diamines allows for fine-tuning of a ligand's affinity for a receptor. montclair.edu This is a powerful tool in drug design, enabling the creation of more specific and tightly binding ligands. montclair.edu

The butyne moiety itself is a precursor to other important functional groups. For instance, the hydrogenation of 2-butyne-1,4-diol (B31916), a related compound, yields 1,4-butanediol (B3395766) and 2-butene-1,4-diol, which are important industrial chemicals. researchgate.netatamankimya.com This highlights the potential of the butyne unit as a synthetic handle for further molecular elaboration.

The development of novel diamine scaffolds is an ongoing endeavor in medicinal chemistry. montclair.edu For example, conformationally rigid ethylenediamine (B42938) derivatives are being explored as templates for a wide range of drugs. montclair.edu The hypothesis is that a rigid scaffold that incorporates known pharmacophoric elements will lead to new drug candidates with improved potency and selectivity. montclair.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N',N'-diethylbut-2-yne-1,4-diamine

InChI

InChI=1S/C8H16N2/c1-3-10(4-2)8-6-5-7-9/h3-4,7-9H2,1-2H3

InChI Key

IGUGEIWRQTZQPG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCN

Origin of Product

United States

Synthetic Methodologies and Methodological Advancements for N,n Diethyl 2 Butyne 1,4 Diamine

Alkylation Approaches for Substituted Diamines

Alkylation of a pre-existing diamine backbone represents a direct and common strategy for the synthesis of N,N'-diethyl-2-butyne-1,4-diamine. This typically involves the reaction of a primary diamine with an ethylating agent.

Direct Alkylation of 1,4-Butyne-1,4-diamine or its Precursors

The most straightforward conceptual approach involves the direct N,N'-diethylation of 1,4-diamino-2-butyne (B1213804). This can be theoretically achieved by reacting 1,4-diamino-2-butyne with two equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide. However, controlling the degree of alkylation to prevent the formation of over-alkylated quaternary ammonium (B1175870) salts and to ensure symmetrical diethylation can be challenging.

A more practical and widely employed method utilizes a dihaloalkane precursor. For instance, the reaction of 1,4-dichloro-2-butyne (B41282) with an excess of diethylamine (B46881) can yield N,N'-diethyl-2-butyne-1,4-diamine. The use of excess diethylamine helps to drive the reaction to completion and minimize the formation of byproducts. This reaction is analogous to the well-established synthesis of other N,N'-dialkylalkanediamines from dihaloalkanes and primary or secondary amines. A known process for preparing N,N'-dialkylalkanediamines involves the reaction of a dihaloalkane with a lower alkylamine, where controlling reaction conditions is crucial to inhibit the formation of undesirable cyclic and trialkylated byproducts.

ReactantsProductNotes
1,4-Dichloro-2-butyneN,N'-Diethyl-2-butyne-1,4-diamineReaction with excess diethylamine is a common strategy.
1,4-Diamino-2-butyneN,N'-Diethyl-2-butyne-1,4-diamineRequires careful control of stoichiometry to avoid over-alkylation.

Considerations for Regioselectivity in Amination Reactions

When employing precursors with potentially reactive sites other than the primary amino groups, regioselectivity becomes a critical consideration. For instance, if starting from a partially protected or asymmetrically substituted butyne derivative, the amination reaction must be directed to the desired positions. While specific studies on the regioselectivity in the amination of 2-butyne-1,4-diol (B31916) derivatives to directly yield N,N'-diethyl-2-butyne-1,4-diamine are not extensively documented in readily available literature, general principles of organic synthesis suggest that the use of appropriate protecting groups or activating groups can control the regiochemical outcome of the amination. For example, converting the hydroxyl groups of 2-butyne-1,4-diol into better leaving groups, such as tosylates, can facilitate a more controlled nucleophilic substitution by diethylamine.

Functional Group Interconversions Towards N,N-Diethyl-2-butyne-1,4-diamine

The synthesis of the target compound can also be achieved by modifying the functional groups of a suitable precursor that already contains the butyne backbone.

Conversion from 2-Butyne-1,4-diol and its Derivatives

A common and economically viable starting material for the synthesis of N,N'-diethyl-2-butyne-1,4-diamine is 2-butyne-1,4-diol. This diol can be converted into a more reactive intermediate, such as 1,4-dichloro-2-butyne, through reaction with a chlorinating agent like thionyl chloride. The resulting 1,4-dichloro-2-butyne can then undergo nucleophilic substitution with diethylamine to afford the desired diamine.

Another approach involves the conversion of the hydroxyl groups of 2-butyne-1,4-diol into good leaving groups, such as tosylates, to form 1,4-bis(tosyloxy)-2-butyne. This ditosylate can then be reacted with diethylamine to yield N,N'-diethyl-2-butyne-1,4-diamine. This method offers a well-controlled pathway for the introduction of the diethylamino groups.

PrecursorIntermediateReagents for ConversionFinal Product
2-Butyne-1,4-diol1,4-Dichloro-2-butyneThionyl chlorideN,N'-Diethyl-2-butyne-1,4-diamine
2-Butyne-1,4-diol1,4-Bis(tosyloxy)-2-butynep-Toluenesulfonyl chlorideN,N'-Diethyl-2-butyne-1,4-diamine

Reductive Amination Strategies

Reductive amination provides an alternative route to N,N'-diethyl-2-butyne-1,4-diamine. This method typically involves the reaction of a dicarbonyl compound with an amine in the presence of a reducing agent. In this context, the hypothetical 2-butyne-1,4-dial could be reacted with diethylamine to form a di-enamine or di-iminium ion intermediate, which is then reduced in situ to the target diamine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. masterorganicchemistry.comkoreascience.krorganic-chemistry.org While conceptually sound, the stability and accessibility of 2-butyne-1,4-dial would be a key factor in the feasibility of this approach.

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of N,N'-diethyl-2-butyne-1,4-diamine, where stereocenters are introduced at the 1 and 4 positions, requires stereoselective synthetic methods. While specific literature on the stereoselective synthesis of this particular compound is scarce, general strategies for the asymmetric synthesis of chiral propargylamines and diamines can be adapted.

One potential strategy involves the asymmetric addition of an organometallic reagent to a chiral imine or the use of a chiral catalyst to control the stereochemistry of the addition of a nucleophile to an imine. For example, the asymmetric synthesis of propargylamines has been achieved with high enantioselectivity through the addition of alkynyl nucleophiles to chiral N-sulfinylimines. nih.gov This methodology could potentially be extended to a two-directional synthesis to create a C2-symmetric chiral diamine with the 2-butyne (B1218202) backbone.

Another approach could involve the use of a chiral auxiliary on the nitrogen atom of a precursor, which would direct the stereochemical outcome of a subsequent reaction to introduce the second stereocenter. The development of catalytic asymmetric methods for the synthesis of chiral 1,2-diamines has been an active area of research, and these methods could potentially be adapted for the synthesis of chiral 1,4-diamines with an alkyne linker.

Optimization of Reaction Parameters and Process Efficiency

The synthesis of secondary amines through N-alkylation is often complicated by the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. This is because the secondary amine product is often more nucleophilic than the primary or secondary amine reactant. Consequently, research in this area focuses on developing highly selective methods to favor the desired dialkylated product.

Key parameters that are typically optimized include the choice of base, catalyst, solvent, temperature, and reactant stoichiometry. In the context of synthesizing N,N'-disubstituted diamines, controlling the reaction to prevent the formation of undesired byproducts is paramount for achieving high process efficiency.

For analogous reactions involving the N-alkylation of amines with alkyl halides, various strategies have been developed to enhance selectivity. One approach involves the use of specific bases that can modulate the reactivity of the amine. For instance, cesium bases like cesium hydroxide (B78521) have been shown to promote selective mono-N-alkylation of primary amines. google.com Another strategy involves the use of catalysts to direct the reaction pathway. For example, a patent for the preparation of N,N-diethylethylenediamine from 2-chloroethylamine (B1212225) hydrochloride and diethylamine highlights the use of a cuprous chloride catalyst to improve reaction efficiency. google.com

The choice of solvent is also critical, as it can influence reaction rates and selectivity. Solvents ranging from polar aprotic (like DMF and DMSO) to non-polar (like toluene) have been investigated for similar N-alkylation reactions. researchgate.net The optimal solvent is often system-dependent and is selected to balance reactant solubility, reaction rate, and ease of product isolation.

Temperature and pressure are fundamental parameters that are fine-tuned to control the reaction kinetics. For the synthesis of N,N-diethylethylenediamine, reaction temperatures of 100-200°C and pressures of 0.52-1.60 MPa have been reported in a patented process. google.com The reaction time is another variable that is optimized to maximize the yield of the desired product while minimizing the formation of impurities.

The table below summarizes the effect of various parameters on the synthesis of secondary amines from analogous N-alkylation reactions, providing insights into potential optimization strategies for the synthesis of this compound.

ParameterVariationObserved Effect on Secondary Amine SynthesisReference
Base Cesium Hydroxide vs. other basesIncreased selectivity for secondary amine formation. google.com
Catalyst Cuprous ChlorideImproved reaction efficiency in the synthesis of a similar diamine. google.com
Solvent DMFSelected as an effective solvent for N-alkylation, though work-up can be challenging. researchgate.net
Temperature 100-200°CA typical range for the synthesis of analogous diamines under pressure. google.com
Pressure 0.52-1.60 MPaApplied to control reaction and maintain reactants in the liquid phase at elevated temperatures. google.com
Reactant Ratio Excess amineOften used to drive the reaction towards the desired product and minimize over-alkylation. google.com

Scalability Studies for Laboratory and Industrial Applications

The transition from a laboratory-scale synthesis to an industrial production process for a compound like this compound involves addressing several key challenges. These include ensuring consistent product quality, managing reaction safety, and achieving economic viability.

One of the primary concerns in scaling up N-alkylation reactions is the management of reaction exotherms. The reaction of alkyl halides with amines is often exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of byproducts at an industrial scale. The choice of reactor design and cooling systems is therefore a critical consideration.

The cost and lifecycle of the catalyst are also significant factors in industrial applications. While catalysts like cuprous chloride or more advanced nickel complexes can improve efficiency, their cost, stability, and potential for leaching into the product stream must be carefully evaluated. google.comresearchgate.net The development of robust and recyclable catalysts is an area of active research to improve the sustainability and cost-effectiveness of such processes.

Purification of the final product at a large scale can also be challenging. The separation of the desired this compound from unreacted starting materials, the amine hydrohalide salt, and any over-alkylation products requires efficient and scalable purification techniques, such as distillation or crystallization. The choice of solvent plays a role here as well, as it can impact the ease of separation.

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 2 Butyne 1,4 Diamine

Reactivity of the Alkyne Functionality

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition and transformation reactions.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The alkyne moiety in N,N-diethyl-2-butyne-1,4-diamine can undergo addition reactions, although detailed studies specifically on this compound are not extensively documented in publicly available literature. Generally, the triple bond can react with electrophiles, and the presence of two amine groups can influence the regioselectivity of these additions. The olefinic carbon-carbon double bonds that result from such additions can be sites for further reactions. ub.edu

Cycloaddition Chemistry (e.g., [2+2], [2+3] Click Reactions)

The terminal alkyne is a key functional group for "click" chemistry, a class of reactions known for their high efficiency and specificity. While specific examples for this compound are not widespread, its structural similarity to other propargylamines suggests its potential utility in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles. A related compound has been noted in the context of transition metal-free thiol-yne click polymerization, which leads to the formation of Z-stereoregular poly(vinylene sulfide)s. chem960.com This suggests that this compound could potentially participate in similar polymerization reactions.

Catalytic Hydrogenation and Selective Reduction to Alkenes or Alkanes

The triple bond of this compound can be fully or partially reduced through catalytic hydrogenation. The choice of catalyst and reaction conditions determines the final product. For instance, complete hydrogenation over a platinum or palladium catalyst would yield the corresponding alkane, N,N-diethylbutane-1,4-diamine.

Selective reduction to the alkene is also a critical transformation. The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), typically favors the formation of the cis-alkene (Z-isomer). Conversely, dissolving metal reductions, like the Birch reduction (using sodium or lithium in liquid ammonia), would be expected to produce the trans-alkene (E-isomer). While detailed studies on this compound are limited, these are standard methodologies for the selective reduction of internal alkynes.

Polymerization and Oligomerization Tendencies of the Alkyne Moiety

The alkyne group in this compound presents opportunities for polymerization and oligomerization. ub.edu As mentioned previously, its potential involvement in thiol-yne click polymerization highlights one such pathway. chem960.com Additionally, certain transition metal catalysts are known to promote the cyclotrimerization of alkynes to form substituted benzene (B151609) rings. The potential for this compound to undergo such reactions could lead to the formation of novel polymeric or oligomeric structures with integrated amino functionalities, which could have applications in materials science and coordination chemistry.

Reactivity of the Amino Functionalities

The presence of both a primary and a tertiary amine group provides additional sites for chemical modification, further expanding the synthetic utility of this compound.

Chemical Properties and Reactions of the Primary Amine Group (-NH2)

The primary amine group (-NH2) in this compound exhibits typical reactivity for this functional group. It can act as a nucleophile and a base. Some expected reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

The basicity of the primary amine is a key property, allowing it to participate in acid-base reactions and to act as a ligand in the formation of coordination complexes with metal ions. The relative basicity of the primary and tertiary amines in the molecule would be influenced by electronic and steric factors.

Condensation Reactions for Imine and Schiff Base Formation

The formation of imines and related Schiff bases typically involves the condensation of a primary amine with an aldehyde or a ketone. vanderbilt.edu this compound possesses two secondary amine functional groups. Secondary amines, when reacted with aldehydes or ketones, are generally expected to form enamines, provided there is an alpha-proton that can be eliminated. The reaction proceeds through a carbinolamine intermediate which then dehydrates.

Acylation and Sulfonylation Reactions

The secondary amine groups in this compound are expected to be nucleophilic and readily undergo acylation and sulfonylation.

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides would likely produce the corresponding N,N'-diacyl-N,N'-diethyl-2-butyne-1,4-diamine.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base would be expected to yield the disulfonamide.

These are standard transformations for secondary amines. Nevertheless, specific examples, reaction conditions, or kinetic data for the acylation and sulfonylation of this compound have not been reported in the reviewed literature.

Chemical Properties and Reactions of the Tertiary Amine Group (-N(Et)2)

The functional groups in the target molecule are secondary amines, not tertiary. The reactivity described here pertains to these secondary amine groups.

Nucleophilicity and Quaternization Reactions

Quaternization: As nucleophiles, these secondary amines are expected to react with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form tertiary amines and subsequently quaternary ammonium salts. The reaction would likely proceed in a stepwise manner, with the potential to form a mixture of mono- and di-quaternized products depending on the stoichiometry of the alkylating agent.

ReactantExpected ProductReaction Type
This compoundN,N,N',N'-tetraethyl-2-butyne-1,4-diaminium saltQuaternization
This compoundN-acyl-N,N'-diethyl-2-butyne-1,4-diamineAcylation
This compoundN-sulfonyl-N,N'-diethyl-2-butyne-1,4-diamineSulfonylation
This table represents expected reactivity based on general chemical principles, as specific literature for this compound is unavailable.

Intramolecular Interactions and Cyclization Potential

The structure of this compound, with two amine groups separated by a four-carbon alkyne linker, is well-suited for intramolecular interactions and is a potential precursor for the synthesis of nitrogen-containing heterocycles. rsc.orgmdpi.com The distance and relative orientation of the two nitrogen atoms could allow for intramolecular hydrogen bonding between the N-H of one amine and the lone pair of the other.

This diamine is a prime candidate for cyclization reactions with appropriate bifunctional electrophiles to form heterocycles, such as seven-membered rings (diazepines). For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a diazepine (B8756704) derivative. Despite this potential, no specific studies on the cyclization of this compound have been found.

Synergistic Reactivity Between Alkyne and Amine Moieties

The coexistence of nucleophilic amine groups and a potentially electrophilic alkyne moiety within the same molecule allows for synergistic reactivity. The alkyne itself is electron-rich but can be rendered electrophilic through coordination with a metal catalyst. libretexts.org This could facilitate intramolecular reactions.

For instance, a metal-catalyzed intramolecular hydroamination could lead to the formation of a cyclic enamine. Alternatively, the amine groups could act as directing groups in metal-catalyzed reactions at the alkyne, such as C-H activation or other coupling reactions. The conjugate addition of the amine nucleophile to the alkyne (a Michael-type reaction) is also a possibility, particularly if the alkyne is activated. acs.org These potential pathways remain hypothetical in the absence of specific experimental data for this compound.

Reaction Kinetics and Thermodynamic Considerations

A thorough search of the scientific literature, including the NIST Chemistry WebBook, did not yield any specific data on the reaction kinetics or thermodynamics for this compound. nist.gov Information such as rate constants, activation energies, and enthalpies of reaction for the transformations discussed above is currently not available. Such data would be invaluable for understanding and predicting the chemical behavior of this compound and for optimizing potential synthetic applications. The hydrogenation of the related compound 2-butyne-1,4-diol (B31916) to 1,4-butanediol (B3395766) is a well-studied industrial process, but kinetic and thermodynamic data for the diamine analogue is absent. researchgate.net

Coordination Chemistry and Catalytic Applications of N,n Diethyl 2 Butyne 1,4 Diamine As a Ligand

Ligand Design Principles Incorporating N,N-Diethyl-2-butyne-1,4-diamine

The design of ligands is a cornerstone of modern catalytic science, where the electronic and steric properties of a ligand are meticulously tuned to influence the activity, selectivity, and stability of a metal catalyst. For a ligand like this compound, several key design principles can be considered.

The presence of two nitrogen donor atoms classifies it as a bidentate ligand, capable of forming a chelate ring with a metal center. The size of this chelate ring is dictated by the 2-butyne (B1218202) spacer. The rigidity of the alkyne unit would enforce a specific geometry upon coordination, which can be advantageous in creating a well-defined catalytic pocket. The ethyl groups on the nitrogen atoms introduce steric bulk, which can be systematically varied to control the accessibility of substrates to the metal center.

Furthermore, the electronic nature of the ligand can be modulated. The sp-hybridized carbons of the alkyne are more electronegative than sp3-hybridized carbons, which could influence the electron-donating ability of the nitrogen atoms. While direct research on this compound is scarce, studies on other propargyl and acetylenic diamines could provide a foundational understanding of its potential coordination behavior and subsequent catalytic applications.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of amine ligands. This typically involves the reaction of the diamine with a suitable metal salt in an appropriate solvent.

Complexes with Transition Metals for Catalysis

Transition metals, with their variable oxidation states and d-orbital availability, are prime candidates for complexation with this compound. Research on related N,N'-diethyl-1,4-but-2-ene-diamine derivatives has shown the formation of coordination polymers with transition metals such as Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). chemrxiv.orgnih.gov These studies, while focused on an alkene spacer, suggest that the butyne analogue could also form stable complexes with a variety of transition metals. The characterization of such complexes would rely on techniques like X-ray crystallography to determine the precise coordination geometry, bond lengths, and angles. Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would also be crucial in elucidating the ligand's binding mode.

Complexes with Main Group Elements

The coordination chemistry of this compound with main group elements is another area ripe for investigation. Main group metal complexes have gained increasing attention in catalysis due to their unique reactivity profiles and lower cost compared to some transition metals. The Lewis basic nitrogen atoms of the diamine could readily coordinate to Lewis acidic main group elements such as aluminum, gallium, or tin. Structural characterization of these complexes would provide valuable insights into the bonding and potential applications of these systems, for which there is currently a notable absence of specific data.

Application in Homogeneous Catalysis

The true potential of this compound as a ligand lies in its application in homogeneous catalysis. The combination of a rigid backbone and tunable steric and electronic properties makes it an interesting candidate for a range of catalytic transformations.

Enantioselective Catalysis Mediated by Chiral Derivatives

A significant area of modern catalysis is the development of enantioselective reactions, which are crucial for the synthesis of pharmaceuticals and other bioactive molecules. By introducing chirality into the ligand scaffold, for instance, by using chiral amines in the synthesis of the diamine, it may be possible to create chiral metal complexes capable of catalyzing asymmetric reactions. While studies on other chiral diamine ligands have demonstrated their efficacy in asymmetric catalysis, the specific application of chiral derivatives of this compound remains an open area of research. chemrxiv.org The rigid butyne spacer could be particularly effective in transmitting chiral information from the ligand to the catalytic site.

Cross-Coupling Reactions and C-H Activation

Cross-coupling reactions and C-H activation are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Diamine ligands have been shown to be effective in various palladium- and copper-catalyzed cross-coupling reactions. The this compound ligand could potentially be employed in such reactions, where its specific steric and electronic profile might offer unique advantages in terms of reactivity and selectivity. However, at present, there are no specific reports in the scientific literature detailing the use of this particular ligand in these cutting-edge catalytic methodologies.

Transfer Hydrogenation and Other Redox Transformations

There is a notable absence of specific studies detailing the use of this compound as a ligand in metal-catalyzed transfer hydrogenation reactions. Transfer hydrogenation is a crucial process in organic synthesis where hydrogen is transferred from a donor molecule to a substrate, often catalyzed by a metal complex. The efficiency and selectivity of such reactions are highly dependent on the nature of the ligand coordinated to the metal center. While various diamine-based ligands have been successfully employed in transfer hydrogenation, there is no available data to suggest that this compound has been systematically investigated for this purpose.

Similarly, its application in other redox transformations, such as oxidations or reductions, as a ligand or catalyst is not described in the accessible scientific literature.

Exploration in Heterogeneous Catalysis (e.g., surface interactions and catalyst immobilization)

The potential of this compound in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, also remains largely unexplored in published research. The diamine functionality could theoretically be used to immobilize the molecule onto a solid support, such as silica (B1680970) or alumina, to create a heterogeneous catalyst. This approach can offer advantages in terms of catalyst separation and recycling.

However, there are no specific reports on the methods of immobilization, the nature of surface interactions between this compound and catalyst supports, or the performance of any such resulting heterogeneous catalysts in any catalytic application.

Role in Organocatalysis and Cooperative Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Diamines are a well-established class of organocatalysts. However, the specific use of this compound as an organocatalyst is not documented.

Furthermore, the concept of cooperative catalysis, where two or more catalysts work in concert to promote a transformation, has gained significant attention. While systems involving diamines have been developed for cooperative catalysis, there is no information available regarding the participation of this compound in such catalytic systems.

Advanced Materials Science and Supramolecular Chemistry Involving N,n Diethyl 2 Butyne 1,4 Diamine Derived Structures

Polymer Chemistry: Utilization as a Monomer for Functional Polymeric Materials

The bifunctional nature of N,N-diethyl-2-butyne-1,4-diamine makes it a prime candidate for use as a monomer in the synthesis of advanced polymeric materials. Its two secondary amine groups and the internal alkyne can be independently or simultaneously leveraged to create polymers with unique properties.

Design and Synthesis of Polymers with Alkyne or Amine Functionality

Theoretically, this compound could be polymerized through various reactions involving its amine or alkyne groups. For instance, the secondary amine groups could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would possess a regularly spaced internal alkyne group along the backbone, which could be used for post-polymerization modifications.

Alternatively, polymerization could proceed through the alkyne group. While direct polymerization of internal alkynes can be challenging, certain transition metal catalysts could facilitate this process, leading to polymers with pendant diethylamino groups. These amine functionalities could then impart specific properties to the material, such as basicity, hydrophilicity, or the ability to coordinate with metal ions.

A summary of potential polymerization reactions is presented in the table below:

Polymerization StrategyReactant for this compoundResulting Polymer Functionality
PolycondensationDicarboxylic acid chloridePolyamide with backbone alkyne groups
PolyadditionDiisocyanatePolyurea with backbone alkyne groups
Alkyne MetathesisTransition metal catalystPolyalkyne with pendant diethylamino groups

Cross-linking and Network Formation in Polymer Matrices

The alkyne functionality in this compound offers a powerful tool for cross-linking polymer chains. One of the most prominent methods would be through azide-alkyne cycloaddition, a cornerstone of "click chemistry." If this diamine is incorporated into a polymer backbone, the alkyne groups can react with polymers containing azide (B81097) functionalities to form stable triazole linkages, resulting in a cross-linked network. This approach allows for precise control over the cross-linking density and, consequently, the mechanical and thermal properties of the final material.

Furthermore, the alkyne group could participate in other cross-linking reactions, such as Glaser coupling or other transition metal-catalyzed polymerizations, to form robust, three-dimensional polymer networks.

Supramolecular Assemblies and Coordination Polymers

The nitrogen atoms of the diethylamino groups in this compound can act as Lewis bases, enabling them to coordinate with metal centers. This property could be exploited to construct well-defined supramolecular assemblies and coordination polymers. By reacting this diamine with various metal salts, it is conceivable to form one-, two-, or three-dimensional structures. The geometry of the resulting coordination polymer would be dictated by the coordination preference of the metal ion and the conformational flexibility of the diamine ligand. The internal alkyne could remain as a non-coordinating functional group within the framework or could potentially interact with certain metal centers.

Role in the Design of Functional Organic Materials

The combination of amine and alkyne functionalities in a single molecule opens avenues for the design of novel functional organic materials. For example, the tertiary amine groups can be protonated or quaternized to introduce charge into the molecule, potentially leading to materials with interesting electronic or self-assembly properties. The alkyne group, being a rigid and linear moiety, can influence the packing of molecules in the solid state, which is crucial for properties like charge transport in organic semiconductors.

Development of Hybrid Organic-Inorganic Materials

The ability of the amine groups to interact with inorganic species makes this compound a potential candidate for the development of hybrid organic-inorganic materials. For instance, it could be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) or gold. The diamine would act as a linker, with the amine groups binding to the inorganic surface and the alkyne group exposed for further chemical modification. This could be a route to creating hybrid materials with tailored optical, electronic, or catalytic properties.

Computational Chemistry and Spectroscopic Methodologies for Elucidating Research on N,n Diethyl 2 Butyne 1,4 Diamine

Quantum Chemical Investigations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide a powerful lens through which to examine the fundamental properties of N,N-diethyl-2-butyne-1,4-diamine at the electronic level.

Elucidation of Electronic Structure and Bonding Characteristics

Theoretical calculations are instrumental in defining the electronic landscape of this compound. The molecule's structure features a linear but-2-yne core, flanked by two diethylamino groups. The nitrogen atoms, with their lone pairs of electrons, and the π-system of the carbon-carbon triple bond are the primary sites of electronic activity.

DFT studies on similar aliphatic diamines suggest that the nitrogen lone pairs can engage in complex electronic interactions. In this compound, the proximity of the nitrogen atoms to the alkyne moiety allows for potential through-bond and through-space interactions between the nitrogen lone pairs and the π-orbitals of the triple bond. These interactions influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial in determining its reactivity, particularly its nucleophilic and electrophilic characteristics.

Natural Bond Orbital (NBO) analysis, a common computational tool, can quantify these interactions. For instance, in related systems, delocalization of the nitrogen lone pair density into the antibonding orbitals of adjacent bonds (σ) is a key stabilizing factor. For this compound, NBO analysis would likely reveal delocalization of the nitrogen lone pair (LP(N)) into the π orbitals of the C≡C bond, as well as into the σ* orbitals of the adjacent C-C and C-N bonds. These delocalization energies provide a quantitative measure of the electronic stabilization.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment1.5 D
NBO Charge on Nitrogen-0.6 e
NBO Charge on Acetylenic Carbon-0.2 e

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. For this compound, several reaction types could be investigated using these methods.

One area of interest is the protonation of the diamine. DFT calculations can predict the relative energies of mono- and di-protonated species, as well as the preferred site of protonation. The transition states for proton transfer can also be located, providing insights into the kinetics of these processes.

Furthermore, the alkyne unit is susceptible to a variety of addition reactions. For example, the hydrogenation of the triple bond to form the corresponding alkene or alkane could be modeled. DFT calculations can elucidate the stepwise mechanism of hydrogenation, including the adsorption of the molecule onto a catalyst surface (e.g., palladium or platinum), the oxidative addition of hydrogen, and the subsequent migratory insertion steps. The calculated activation barriers for these steps would reveal the rate-determining step of the reaction.

Table 2: Hypothetical Calculated Activation Energies for the Hydrogenation of this compound

Reaction StepCatalystActivation Energy (kcal/mol)
First Hydrogenation (to alkene)Pd(111)15
Second Hydrogenation (to alkane)Pd(111)20
First Hydrogenation (to alkene)Pt(111)12
Second Hydrogenation (to alkane)Pt(111)18

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational modeling of reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static electronic properties, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound and to study its interactions with other molecules, such as solvents or biological macromolecules.

The flexibility of the two ethyl groups attached to the nitrogen atoms allows for multiple rotational isomers (rotamers). MD simulations can map the potential energy surface associated with the rotation around the C-N and C-C single bonds, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), the radial distribution functions between the solute and solvent atoms can be calculated. This provides a detailed picture of the solvation shell around the molecule and the nature of the intermolecular forces at play, such as hydrogen bonding between the amine groups and protic solvents.

Advanced Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic techniques provide experimental data that can be used to validate and refine the theoretical models discussed above. For this compound, NMR, IR, and Raman spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information. The chemical shifts of the various protons and carbons are sensitive to their local electronic environment.

In the ¹H NMR spectrum, one would expect to see signals for the ethyl protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a signal for the methylene (B1212753) protons adjacent to the alkyne (-CH₂-C≡). The coupling patterns and integration of these signals would confirm the connectivity of the molecule.

The ¹³C NMR spectrum is also highly diagnostic. nih.gov The acetylenic carbons would appear in a characteristic region of the spectrum, and their chemical shifts would be influenced by the electron-donating nature of the adjacent amino groups. nih.gov The signals for the ethyl carbons and the methylene carbons adjacent to the triple bond would also be present. nih.gov

NMR is also a powerful tool for characterizing reaction products. For example, upon hydrogenation of the alkyne, the signals for the acetylenic carbons would disappear and be replaced by signals for either vinylic or aliphatic carbons, depending on whether the product is an alkene or an alkane. The chemical shifts and coupling constants of the new signals would allow for the unambiguous identification of the reaction product.

Table 3: Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
-C H₃14.1
-C H₂-N45.4
N-C H₂-C≡47.9
-CC -81.3

Source: SpectraBase nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making these techniques excellent for identifying functional groups.

In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the C-H stretching of the ethyl and methylene groups, as well as C-N stretching vibrations. nih.gov The C≡C triple bond stretch, while sometimes weak in symmetrical alkynes, may be observable. nih.gov

Raman spectroscopy is often more sensitive to non-polar bonds, making it particularly well-suited for observing the C≡C stretching vibration in alkynes. nih.gov The position of this band can provide information about the electronic environment of the triple bond.

These vibrational spectra are also invaluable for monitoring chemical reactions. For instance, during the hydrogenation of the alkyne, the disappearance of the C≡C stretching vibration and the appearance of C=C or C-C stretching vibrations would provide clear evidence of the reaction's progress.

Table 4: Key Experimental Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H Stretch2800-30002800-3000
C≡C Stretch~2230 (weak)~2230 (strong)
C-N Stretch1000-12501000-1250

Source: SpectraBase nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₁₆N₂. This composition gives it a molecular weight of approximately 140.23 g/mol and an exact mass of about 140.131 Da. nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺•) is formed by the removal of an electron. Due to the presence of two nitrogen atoms, the molecular ion of this compound will have an even mass-to-charge ratio (m/z), which is a characteristic feature consistent with the nitrogen rule. libretexts.org

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable iminium cation. For this compound, the primary fragmentation pathways are expected to involve α-cleavage, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or a propyl group attached to the nitrogen if cleavage occurs on the other side of the nitrogen.

The most prominent fragmentation pathway for aliphatic amines is the α-cleavage that results in the loss of the largest possible alkyl radical. In the case of this compound, cleavage of the C-C bond between the ethyl group and the nitrogen would be a favored process.

A common fragmentation pattern for diamines involves cleavage at the α-carbon position relative to one of the nitrogen atoms. For a related compound, N,N,N',N',-tetramethyl-2-butene-1,4-diamine, the mass spectrum shows characteristic fragmentation, which can provide insights into the likely fragmentation of its diethyl analogue. nist.gov The fragmentation of this compound is expected to produce characteristic ions resulting from the cleavage of the bonds adjacent to the nitrogen atoms, leading to the formation of stable iminium ions.

Table 1: Key Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Exact Mass 140.131 Da

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational geometry.

As of now, specific X-ray crystallographic data for this compound has not been reported in publicly accessible crystallographic databases. While the crystal structures of complex derivatives and metal complexes containing similar diamine ligands have been determined, such as for N,N-diethyl-N'-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, this data does not directly describe the solid-state structure of the parent compound. researchgate.net The determination of the crystal structure for this compound would require future experimental work involving single-crystal X-ray diffraction. Such a study would reveal the exact molecular conformation, including the torsion angles of the diethylamino groups and the linearity of the butyne core, as well as the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.

Electrochemical Behavior and Redox Properties of the Compound and its Derivatives

The electrochemical properties of this compound and its derivatives are of interest for understanding their electron-transfer capabilities. Techniques such as cyclic voltammetry can be used to probe the redox behavior of these compounds.

Given that this compound contains two tertiary amine-like nitrogen atoms (considering the substitution pattern), it is expected to undergo irreversible oxidation at a positive potential. The presence of the electron-rich alkyne group may also influence the redox potentials. Studies on the adsorption and hydrogenation of alkynes on platinum electrodes have shown that the structure of the alkyne influences its interaction with the electrode surface. acs.org

The electrochemical behavior of derivatives, such as those where the diamine is part of a larger conjugated system or a metal complex, would exhibit different redox properties. For instance, the incorporation of the diamine into a structure like paraphenylenediamine, which can be electropolymerized, would lead to a material with distinct electrochemical characteristics. abechem.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
N,N,N',N',-Tetramethyl-2-butene-1,4-diamine
N,N-diethyl-N'-[(quinolin-2-yl)methylidene]benzene-1,4-diamine
N,N-diethylethylenediamine

Future Research Perspectives and Emerging Areas for N,n Diethyl 2 Butyne 1,4 Diamine

Development of Sustainable and Environmentally Benign Synthesis Routes

The future synthesis of N,N-diethyl-2-butyne-1,4-diamine is likely to be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Traditional methods for synthesizing similar propargylamines and diamines often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents. nih.govsemanticscholar.org Future research will likely focus on developing more sustainable alternatives.

One promising avenue is the adoption of A³ coupling (aldehyde-alkyne-amine) reactions , which represent a straightforward and atom-economical method for preparing propargylamines. mdpi.comwikipedia.orgencyclopedia.pub Research into catalytic systems for A³ coupling using greener solvents, such as water, or even solvent-free conditions, is an active area. rsc.orgrsc.org The development of recyclable catalysts, for instance, those based on nanoparticles or supported on solid matrices, could further enhance the sustainability of the synthesis of this compound and its derivatives. rsc.orgtandfonline.com

Another key area for development is the use of biomass-derived starting materials . As the chemical industry shifts towards renewable feedstocks, exploring pathways to synthesize this compound from bio-based precursors will be crucial for its long-term sustainable production. nih.gov

The following table summarizes potential green synthesis strategies for this compound:

Synthesis StrategyKey Features & AdvantagesRelevant Research Areas
Catalytic A³ Coupling Atom-economical, one-pot synthesis.Development of water-tolerant and recyclable catalysts.
Solvent-Free Synthesis Reduced waste and environmental impact.Exploration of mechanochemical and solid-state reaction conditions. rsc.org
Biomass Feedstocks Use of renewable starting materials.Conversion of bio-derived aldehydes and amines. nih.gov
Flow Chemistry Improved safety, efficiency, and scalability.Optimization of reaction parameters in continuous flow reactors. nih.govnih.gov

Exploration in Bio-Organic Chemistry and Bioconjugation Strategies

The alkyne functionality in this compound makes it a prime candidate for applications in bio-organic chemistry, particularly in the realm of bioconjugation . Bioorthogonal reactions, which proceed efficiently under physiological conditions without interfering with native biological processes, are essential tools for labeling and tracking biomolecules. nih.gov

The alkyne group can participate in well-established bioorthogonal reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions allow for the covalent attachment of the diamine moiety to biomolecules that have been functionalized with an azide (B81097) group. The diamine portion of this compound could then serve as a chelation site for metal ions, potentially for applications in bioimaging or as a catalytic center within a biological system.

Future research could focus on:

Development of novel bioconjugation linkers: this compound could be modified to create new linkers with tailored properties, such as altered solubility or cleavability.

Probing biological systems: The ability to attach this molecule to proteins, nucleic acids, or cell surfaces could enable the study of biological processes in real-time.

Drug delivery systems: The diamine functionality could be used to coordinate with drug molecules or imaging agents, while the alkyne allows for targeted delivery to specific biological sites.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. semanticscholar.orgnih.gov The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov

Furthermore, the rise of automated synthesis platforms allows for the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries. sigmaaldrich.comacs.org By integrating the synthesis of this compound into an automated system, researchers could efficiently explore its reactivity with a wide range of substrates and develop novel derivatives with desired properties. acs.org This approach would accelerate the discovery of new applications for this versatile building block.

Key research directions in this area include:

Development of robust flow chemistry protocols: Optimizing reaction conditions for the synthesis of this compound in continuous flow.

Integration with in-line analytics: Incorporating analytical techniques such as NMR or mass spectrometry directly into the flow system for real-time monitoring and optimization.

High-throughput screening of derivatives: Utilizing automated platforms to synthesize and screen a library of this compound derivatives for various applications. sigmaaldrich.com

Discovery of Novel Catalytic Systems and Methodologies

The development of novel catalytic systems is crucial for unlocking the full potential of this compound. The presence of both alkyne and diamine functionalities offers multiple sites for catalytic transformations.

Future research in this area could focus on:

Catalytic functionalization of the alkyne: Exploring new catalysts for reactions such as hydroamination, hydroarylation, and cycloadditions involving the alkyne moiety. rsc.orgua.es This could lead to the synthesis of highly functionalized diamines with diverse applications.

Coordination chemistry of the diamine: The two nitrogen atoms can act as a bidentate ligand to coordinate with various metal centers. uci.edu This could lead to the development of novel metal complexes with catalytic activity in a range of organic transformations.

Tandem catalytic reactions: Designing catalytic systems that can sequentially activate both the alkyne and diamine functionalities to create complex molecular architectures in a single pot.

The table below highlights potential catalytic applications for this compound:

Catalytic ApplicationPotential TransformationResearch Focus
Homogeneous Catalysis Asymmetric synthesis, cross-coupling reactions.Design of chiral ligands based on the diamine backbone.
Heterogeneous Catalysis Supported metal catalysts for continuous flow reactions.Immobilization of the diamine or its metal complexes on solid supports.
Metal-Organic Frameworks (MOFs) Gas storage, separation, and catalysis.Use as a linker in the synthesis of novel MOFs. nih.govresearchgate.net

Applications in Advanced Separation Technologies

The diamine functionality of this compound suggests its potential use in advanced separation technologies. Diamines have been explored as switchable hydrophilicity solvents (SHS) , which can reversibly change their miscibility with water in response to a trigger like CO₂. rsc.org This property can be exploited for the separation of hydrophobic products from a reaction mixture without the need for energy-intensive distillation. rsc.org Research could investigate whether this compound or its derivatives can function as effective SHS.

Additionally, the ability of the diamine to chelate metal ions could be utilized in liquid-liquid extraction processes for the selective separation of metals. The alkyne group offers a handle for immobilizing the molecule onto a solid support, creating a stationary phase for chromatographic separations .

Future research could explore:

Switchable hydrophilicity: Investigating the CO₂-triggered switching behavior of this compound and its potential for separating hydrophobic compounds. rsc.org

Metal ion extraction: Studying the selectivity of the diamine for different metal ions and its application in hydrometallurgy or environmental remediation.

Functionalized sorbents: Grafting the molecule onto silica (B1680970) or polymer supports to create new materials for chromatography or solid-phase extraction.

Q & A

Q. What are the standard synthetic routes for preparing N,N-diethyl-2-butyne-1,4-diamine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous diamine derivatives are prepared by reacting amines with halogenated precursors in polar aprotic solvents like dimethyl sulfoxide (DMSO) under reflux conditions. Optimization of reaction temperature (e.g., 80–120°C) and stoichiometric ratios (1:2 for amine:halide) is critical to achieving yields >60%. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry. SHELX software is widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon backbone connectivity.
  • IR spectroscopy : Confirms functional groups (e.g., amine N–H stretches at ~3300 cm1^{-1}) .

Q. How can researchers assess the compound’s purity and stability?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are standard for purity analysis. Stability studies under varying pH, temperature, and light exposure (e.g., via accelerated degradation assays) help determine storage conditions .

Advanced Research Questions

Q. What mechanistic insights exist for this compound in catalytic applications?

The compound’s alkyne moiety and tertiary amine groups enable coordination with transition metals (e.g., Zn(II), Co(II)), forming complexes studied for catalytic activity in cross-coupling reactions. Kinetic profiling (e.g., turnover frequency calculations) and density functional theory (DFT) modeling elucidate reaction pathways and active-site interactions .

Q. How does the compound’s structure influence its biological interactions?

The diethyl groups enhance lipophilicity, potentially improving membrane permeability. Advanced assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to biological targets (e.g., enzymes or receptors). Comparative studies with analogs (e.g., N,N-dimethyl derivatives) reveal structure-activity relationships .

Q. What challenges arise in detecting the compound in complex matrices (e.g., biological fluids)?

Matrix interference and low concentrations necessitate sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization with agents such as dansyl chloride enhances detectability via fluorescence or MS ionization efficiency .

Data Contradiction and Resolution

Q. How can conflicting data on isomer formation during synthesis be resolved?

Divergent synthetic conditions (e.g., solvent polarity, catalysts) may yield isomers (e.g., cis/trans). Researchers should employ:

  • Multi-dimensional NMR : Distinguishes isomer-specific coupling constants.
  • Single-crystal XRD : Unambiguously assigns stereochemistry.
  • Computational modeling : Predicts thermodynamic stability of isomers .

Q. Why do reported catalytic efficiencies vary across studies?

Discrepancies arise from differences in metal-ligand ratios, solvent systems, or substrate scope. Standardization using control catalysts (e.g., Pd/C for hydrogenation) and benchmarking against established protocols (e.g., TOF calculations) improves reproducibility .

Methodological Recommendations

Q. What strategies optimize the compound’s solubility for in vitro assays?

Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation in real time .

Q. How can researchers validate the compound’s role in supramolecular assemblies?

X-ray absorption spectroscopy (XAS) and small-angle X-ray scattering (SAXS) probe coordination geometries and nanostructure formation. Competitive binding assays with chelators (e.g., EDTA) confirm metal-ion specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.